molecular formula C4H12ClNO2 B6204984 (2S)-3-amino-2-methoxypropan-1-ol hydrochloride CAS No. 2322940-94-1

(2S)-3-amino-2-methoxypropan-1-ol hydrochloride

Cat. No.: B6204984
CAS No.: 2322940-94-1
M. Wt: 141.60 g/mol
InChI Key: VQEFEBVDYADFRW-WCCKRBBISA-N
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Description

Significance of Chiral Building Blocks in Enantioselective Synthesis

In the realm of drug design and development, chirality is a fundamental concept. Biological systems, such as enzymes and receptors, are inherently chiral and thus interact differently with the enantiomers of a chiral drug molecule. enamine.net This interaction necessitates a strict match of chirality, as different enantiomers can exhibit varied pharmacological activities, with one being therapeutic while the other might be inactive or even cause adverse effects. enamine.net Consequently, there has been a significant shift in the pharmaceutical industry towards the development of single-enantiomer drugs. enamine.net

This trend has amplified the demand for enantiomerically pure chiral building blocks. enamine.net These pre-synthesized, optically pure molecules provide a reliable and efficient way to introduce specific stereocenters into a target molecule. biosolve-chemicals.eu The use of chiral building blocks is a key strategy in enantioselective synthesis, which aims to produce a single enantiomer of a chiral product. This can be achieved through various methods, including the modification of compounds from the "chiral pool" (naturally occurring chiral molecules), asymmetric catalysis, and the use of chiral auxiliaries. enamine.net

Overview of (2S)-3-Amino-2-methoxypropan-1-ol Hydrochloride as a Chiral Scaffold Precursor

This compound is a chiral building block characterized by a propanol (B110389) backbone with an amino group at the C3 position, a methoxy (B1213986) group at the C2 position, and a hydroxyl group at the C1 position. The "(2S)" designation defines the absolute stereochemistry at the chiral center (C2). While specific research detailing the extensive use of this exact molecule as a chiral scaffold precursor is not widely published, its structural isomer, (2S)-1-Amino-3-methoxypropan-2-ol hydrochloride, is described as a versatile small molecule scaffold, indicating the potential utility of this class of compounds. biosynth.com As a functionalized aminopropanol (B1366323) derivative, it possesses the key features of a valuable synthetic intermediate: defined stereochemistry and multiple reactive sites (amino and hydroxyl groups) that can be selectively modified to build more complex molecular architectures.

Table 1: Physicochemical Properties of this compound and its Free Base

PropertyThis compound3-Amino-2-methoxypropan-1-ol (Free Base)
CAS Number 1423028-88-9253443-56-0
Molecular Formula C4H12ClNO2C4H11NO2
Molecular Weight 141.60 g/mol 105.14 g/mol nih.gov
InChI Key NIPVWKZBILGKCT-WCCKRBBISA-NKRWNDTAVKGMNDQ-UHFFFAOYSA-N nih.gov
Canonical SMILES COC(CN)CO.ClCOCC(N)CO

Note: Data for the hydrochloride salt is based on supplier information, while data for the free base is from PubChem. The IUPAC name for this compound structure is more accurately (2S)-2-methoxy-3-aminopropan-1-ol hydrochloride.

Historical Context and Evolution of Research on Aminopropanol Derivatives

Research into aminopropanol derivatives has a history stretching back several decades. Early studies, such as those from the 1970s, were primarily focused on establishing new methods for their synthesis. nih.gov For example, early synthetic routes involved reagents like formaldehyde, ketones, and nitriles to construct the basic aminopropanol framework. nih.gov

Over time, the focus of research has evolved significantly. Scientists began to explore the synthesis of more complex derivatives and to evaluate their potential applications. Investigations into the synthesis of (arylcarbonyloxy)aminopropanol derivatives, for instance, were coupled with detailed studies of their physicochemical properties. In the early 2000s, new derivatives of 3-amino-1,2-propanediol (B146019) were synthesized and evaluated for their effects on the cardiovascular system. nih.gov More recent research has targeted the development of aminopropanol derivatives as potent therapeutic agents, such as sodium channel blockers for the potential treatment of ischemic stroke. nih.gov This evolution showcases a clear trajectory from fundamental synthetic methodology to targeted pharmacological application and the design of molecules with specific biological functions.

Scope and Objectives of Academic Research Pertaining to this compound

The primary objective of academic and industrial research involving chiral aminopropanol derivatives like this compound is their utilization as intermediates in the synthesis of high-value, enantiomerically pure molecules, particularly pharmaceuticals. For example, the related compound (S)-2-amino-1-propanol is a crucial intermediate in the preparation of certain antibiotics. google.comgoogle.com

The scope of research in this area is broad and encompasses several key aims:

Development of Novel Synthetic Routes: A persistent goal is to devise more efficient, cost-effective, and stereoselective methods for producing these chiral building blocks. This includes asymmetric synthesis strategies that can generate the desired enantiomer with high purity. rasayanjournal.co.in

Synthesis of Biologically Active Molecules: Researchers utilize these chiral precursors to construct novel compounds for pharmacological evaluation. The synthesis of 3-amino-1-(5-indanyloxy)-2-propanol derivatives as potential sodium channel blockers is a prime example of this objective. nih.gov

Creation of New Chemical Entities: Beyond pharmaceuticals, these building blocks are used to create novel chemical structures with unique properties. For instance, the chiral aminopropanol derivative 3-amino-1,2-propanediol has been used to design and prepare a new chiral deep eutectic solvent (DES), demonstrating its application in the field of green chemistry. mdpi.com

The research aims to leverage the specific stereochemistry and functional groups of molecules like this compound to achieve precise control over the architecture of the final target compounds.

Properties

CAS No.

2322940-94-1

Molecular Formula

C4H12ClNO2

Molecular Weight

141.60 g/mol

IUPAC Name

(2S)-3-amino-2-methoxypropan-1-ol;hydrochloride

InChI

InChI=1S/C4H11NO2.ClH/c1-7-4(2-5)3-6;/h4,6H,2-3,5H2,1H3;1H/t4-;/m0./s1

InChI Key

VQEFEBVDYADFRW-WCCKRBBISA-N

Isomeric SMILES

CO[C@@H](CN)CO.Cl

Canonical SMILES

COC(CN)CO.Cl

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for 2s 3 Amino 2 Methoxypropan 1 Ol Hydrochloride

Asymmetric Synthesis Approaches to Enantiopure (2S)-3-Amino-2-methoxypropan-1-ol Hydrochloride

The generation of the desired (2S) stereochemistry in 3-amino-2-methoxypropan-1-ol requires precise control over the formation of the chiral center. Asymmetric synthesis approaches are paramount in achieving high enantiomeric excess, thereby avoiding the need for challenging chiral resolutions of racemic mixtures.

Stereoselective Reduction Strategies

One of the most effective methods for establishing stereocenters is the asymmetric reduction of a prochiral ketone. In the context of synthesizing (2S)-3-amino-2-methoxypropan-1-ol, a suitable precursor would be an α-amino ketone. The general strategy involves the stereoselective reduction of the carbonyl group to a hydroxyl group, with the stereochemistry being directed by a chiral reducing agent or a catalyst.

Key to this approach is the synthesis of the precursor, 3-amino-2-methoxypropanone. The stereoselective reduction of this ketone to the corresponding alcohol can be achieved using various chiral reagents. Borane-based reducing agents in the presence of chiral oxazaborolidine catalysts, such as the Corey-Bakshi-Shibata (CBS) catalyst, are well-established for the enantioselective reduction of ketones. The choice of the specific enantiomer of the catalyst dictates the stereochemical outcome of the reduction. For the synthesis of the (2S) isomer, a specific configuration of the CBS catalyst would be employed.

Catalyst System Substrate Product Diastereomeric Ratio (d.r.) Enantiomeric Excess (e.e.)
(R)-CBS Catalyst/BH₃3-(N-protected-amino)-2-methoxypropan-1-one(2S)-3-(N-protected-amino)-2-methoxypropan-1-ol>95:5>98%
Chiral Ruthenium Complex/H₂3-(N-protected-amino)-2-methoxypropan-1-one(2S)-3-(N-protected-amino)-2-methoxypropan-1-ol>90:10>99%

This is an interactive data table. The values are representative of typical outcomes for such reactions based on analogous systems.

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of subsequent reactions. After the desired stereocenter has been established, the auxiliary is removed. This strategy can be effectively applied to the synthesis of (2S)-3-amino-2-methoxypropan-1-ol.

A common approach involves the use of an Evans oxazolidinone auxiliary. For instance, an N-acyl Evans auxiliary could be subjected to a stereoselective aldol reaction with a methoxy-containing electrophile. Subsequent reduction of the carbonyl group and cleavage of the auxiliary would yield the desired amino alcohol. The stereochemistry of the newly formed chiral center is directed by the chiral auxiliary, which shields one face of the enolate, leading to a highly diastereoselective reaction.

Chiral Auxiliary Reaction Step Intermediate Diastereoselectivity
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneAldol addition to methoxyacetaldehydeN-((2S,3R)-3-hydroxy-2-methoxy-butanoyl)-oxazolidinone>98:2
(S)-2-amino-2-phenylethanolAlkylation of a glycine enolate derivativeProtected (S)-2-amino-3-methoxypropanoic acid ester>95:5

This is an interactive data table. The values are representative of typical outcomes for such reactions based on analogous systems.

Chiral Catalyst-Enabled Transformations

The use of chiral catalysts in asymmetric synthesis is a highly efficient and atom-economical approach. A variety of chiral metal complexes and organocatalysts can be employed to catalyze reactions that generate the desired stereocenter in (2S)-3-amino-2-methoxypropan-1-ol.

For example, the asymmetric aminohydroxylation of a suitable alkene precursor, such as methoxyallyl alcohol, could be a direct route. This reaction, often catalyzed by chiral osmium or other transition metal complexes with chiral ligands, would introduce both the amino and hydroxyl groups in a stereocontrolled manner. The choice of the chiral ligand is crucial for achieving high enantioselectivity.

Another approach is the catalytic asymmetric epoxidation of an allyl alcohol derivative, followed by regioselective ring-opening of the epoxide with an amino nucleophile. The Sharpless asymmetric epoxidation is a powerful tool for this purpose, providing high enantioselectivity for a wide range of allylic alcohols.

Catalytic System Reaction Type Substrate Enantiomeric Excess (e.e.)
Chiral Salen-Co(III) complexHydrolytic Kinetic Resolution of terminal epoxideracemic 2-(methoxymethyl)oxirane>99%
Chiral Phosphine-Ru(II) complexAsymmetric Hydrogenation1-methoxy-3-(N-protected-amino)propan-2-one>98%

This is an interactive data table. The values are representative of typical outcomes for such reactions based on analogous systems.

Enzymatic and Biocatalytic Pathways for Stereoselective Production

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes can operate under mild conditions and often exhibit exquisite stereoselectivity. For the synthesis of (2S)-3-amino-2-methoxypropan-1-ol, several enzymatic strategies could be envisioned.

Transaminases are a class of enzymes that can catalyze the asymmetric synthesis of chiral amines from prochiral ketones. A suitable ω-transaminase could be used to convert 1-methoxy-3-hydroxypropan-2-one to (S)-1-amino-3-methoxypropan-2-ol with high enantiomeric purity. Although this provides the regioisomer, enzymatic transformations of related substrates demonstrate the potential of this approach.

Alternatively, a lipase could be used for the kinetic resolution of a racemic mixture of 3-amino-2-methoxypropan-1-ol derivatives. By selectively acylating one enantiomer, the other can be isolated in high enantiomeric purity.

Enzyme Type Reaction Substrate Product e.e.
ω-TransaminaseAsymmetric amination1-methoxy-3-hydroxypropan-2-one>99%
Lipase (e.g., Candida antarctica Lipase B)Kinetic resolution via acylationracemic 3-(N-protected-amino)-2-methoxypropan-1-ol>98% (for unreacted enantiomer)

This is an interactive data table. The values are representative of typical outcomes for such reactions based on analogous systems.

Total Synthesis and Semisynthesis Routes

Beyond the direct asymmetric approaches, total and semisynthesis routes can also provide access to this compound. These routes often involve the construction of the carbon skeleton followed by the introduction and manipulation of functional groups.

Aziridine Ring-Opening Methodologies

Chiral aziridines are versatile intermediates in organic synthesis. The ring-opening of an appropriately substituted chiral aziridine with a suitable nucleophile can be a powerful method for the synthesis of vicinal amino alcohols.

For the synthesis of (2S)-3-amino-2-methoxypropan-1-ol, a potential route would start with a chiral aziridine-2-methanol derivative. The stereocenter at the 2-position of the aziridine would dictate the final stereochemistry of the amino group. Regioselective ring-opening of this aziridine at the C3 position with a methoxide nucleophile would lead to the desired 3-amino-2-methoxypropan-1-ol scaffold. The success of this strategy hinges on the ability to control the regioselectivity of the ring-opening reaction, which can be influenced by the nature of the N-protecting group on the aziridine and the reaction conditions.

Aziridine Precursor Nucleophile Catalyst/Promoter Major Regioisomer Stereochemical Outcome
(S)-N-Ts-aziridine-2-methanolSodium methoxideLewis Acid (e.g., BF₃·OEt₂)Attack at C3Inversion of configuration
(R)-N-Boc-2-(hydroxymethyl)aziridineMethanol (B129727)Brønsted Acid (e.g., H₂SO₄)Attack at C2Retention of configuration

This is an interactive data table. The values are representative of typical outcomes for such reactions based on analogous systems.

Starting Material Precursors and Synthetic Diversification

The selection of the starting material is crucial for an efficient synthesis. The "chiral pool" — a collection of abundant, enantiomerically pure compounds from nature — is a primary source for precursors. wikipedia.org For the synthesis of (2S)-3-amino-2-methoxypropan-1-ol, natural L-amino acids are ideal starting points due to their inherent chirality.

L-Serine as a Precursor: L-serine is a particularly attractive starting material as it possesses the correct (S)-stereochemistry at the carbon that will become C2 in the target molecule. A typical synthetic sequence starting from L-serine could involve:

Protection: The amino and carboxylic acid groups are protected. The amino group might be protected with a Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) group, while the carboxylic acid is often converted to a methyl or ethyl ester. nih.gov

O-Methylation: The free hydroxyl group of the serine derivative is methylated.

Reduction: The ester group is reduced to a primary alcohol.

Deprotection and Salt Formation: The protecting group on the amine is removed, and the resulting free amine is treated with hydrochloric acid to form the desired hydrochloride salt.

This strategy leverages the existing stereocenter of serine, avoiding the need for a separate asymmetric synthesis step. nih.gov

Synthetic Diversification: The methodologies used to synthesize the target compound can be adapted to create a diverse range of related structures. By changing the starting amino acid (e.g., using L-threonine), derivatives with different substituents can be produced. nih.gov Furthermore, by altering the alkylating agent used in the O-alkylation step (e.g., using ethyl iodide instead of methyl iodide), a variety of 2-alkoxy derivatives can be synthesized. This flexibility allows for the creation of a library of compounds for applications in drug discovery and materials science.

Precursor ExampleKey IntermediatesTarget Functional Groups
L-Serine methyl esterN-Boc-(O-methyl)-L-serine methyl ester, N-Boc-(2S)-3-hydroxy-2-methoxypropan-1-aminePrimary amine, Methoxy (B1213986) ether, Primary alcohol
(S)-Glycidol(S)-1-amino-3-(benzyloxy)propan-2-olPrimary amine, Methoxy ether, Primary alcohol
D-GlyceraldehydeProtected 3-azido-3-deoxy-glyceraldehyde derivativePrimary amine, Methoxy ether, Primary alcohol

Development of Novel Synthetic Pathways

Recent advancements in synthetic chemistry focus on improving the sustainability, efficiency, and safety of chemical processes. These principles are being actively applied to the synthesis of chiral molecules like this compound.

Exploration of Green Chemistry Principles in Synthesis

Green chemistry aims to reduce the environmental impact of chemical processes. rsc.org In the synthesis of chiral amines and amino alcohols, this often involves the use of biocatalysis and the reduction of hazardous waste.

Enzymatic methods are at the forefront of green synthesis for chiral compounds. rsc.org Transaminases, for example, can convert a keto group into an amino group with high enantioselectivity, using an amino donor and generating minimal waste. mdpi.comrsc.org Similarly, lipases can be used for the kinetic resolution of racemic mixtures of alcohols or esters, providing access to enantiomerically pure intermediates. semanticscholar.org The use of whole-cell biocatalysts or immobilized enzymes further enhances the sustainability of these processes, allowing for easier catalyst recovery and reuse. mdpi.com

Another green chemistry principle is maximizing atom economy. Classical methods like the Gabriel synthesis for producing primary amines suffer from poor atom economy due to the formation of stoichiometric byproducts. rsc.org In contrast, catalytic methods, such as the direct amination of alcohols using ammonia (B1221849) over a suitable catalyst, offer a more atom-economical alternative. rsc.org

Flow Chemistry and Continuous Processing Approaches

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, offers significant advantages in terms of safety, scalability, and process control. nih.gov The high surface-area-to-volume ratio in microreactors allows for excellent heat transfer, making it possible to safely conduct highly exothermic reactions at higher temperatures and pressures than would be feasible in a batch process. beilstein-journals.org

For the synthesis of this compound, flow chemistry could be applied to several key steps. For instance, amination reactions, which can be hazardous in batch, can be performed more safely in a continuous flow setup. digitellinc.com Similarly, O-methylation can be optimized by precisely controlling residence time and temperature in a flow reactor. beilstein-journals.org

Recent studies have demonstrated the scalable synthesis of valuable pharmaceutical scaffolds using flow technology, starting from precursors like serine. nih.gov Electrocatalytic methods in flow reactors have also been developed for the stereoselective synthesis of amino alcohols, showcasing a robust and scalable approach. nih.gov The integration of multiple reaction steps into a continuous sequence (sequential-flow synthesis) can further streamline the manufacturing process, reducing the need for intermediate purification and handling. rsc.org

Advanced Reaction Condition Optimization

Optimizing reaction conditions is critical for maximizing yield, selectivity, and efficiency. Modern approaches to optimization often involve high-throughput screening and statistical methods like Design of Experiments (DoE). For complex multi-variable systems, Bayesian optimization is emerging as a powerful tool to efficiently find the best reaction conditions with a limited number of experiments. rsc.org

In the context of synthesizing the target molecule, key parameters for optimization include:

Temperature: Affects reaction rate and selectivity.

Pressure: Particularly important for reactions involving gases, such as hydrogenation or amination with ammonia.

Catalyst Loading: Minimizing catalyst use is crucial for cost and sustainability.

Solvent: Can influence reactivity, selectivity, and solubility.

Residence Time (in flow chemistry): A critical parameter for controlling conversion and preventing side reactions. beilstein-journals.org

For example, in a continuous flow amination process, the optimization would involve finding the ideal combination of temperature, pressure, amine concentration, and flow rate to achieve high conversion and selectivity while minimizing byproduct formation. digitellinc.comrsc.org

ParameterBatch OptimizationFlow Chemistry Optimization
Temperature Heating/cooling mantle control, slower responsePrecise temperature zones, rapid heat exchange
Pressure Limited by vessel ratingHigher pressures achievable with back-pressure regulators
Reaction Time Determined by quenching the reaction at set timesControlled by flow rate and reactor volume (residence time)
Mixing Stirring speed and vessel geometry dependentEfficient mixing due to small channel dimensions
Safety Risk of thermal runaway in large volumesInherently safer due to small reaction volume

By systematically optimizing these parameters, novel synthetic pathways can be developed that are not only more efficient but also safer and more sustainable.

Stereochemical Investigations and Chiral Pool Applications of 2s 3 Amino 2 Methoxypropan 1 Ol Hydrochloride

Enantiomeric Purity Assessment Methodologies

The efficacy of a chiral compound in asymmetric synthesis is fundamentally dependent on its enantiomeric purity. A high enantiomeric excess (ee) is crucial to ensure the stereochemical integrity of the final product. Consequently, a variety of analytical techniques are employed to accurately determine the enantiomeric composition of (2S)-3-amino-2-methoxypropan-1-ol hydrochloride.

Chiral Chromatography Techniques (e.g., HPLC, GC)

Chiral chromatography is a powerful tool for the separation and quantification of enantiomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods.

For chiral amines and amino alcohols, HPLC analysis often involves the use of chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are frequently used due to their broad applicability. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. For amino compounds, derivatization with a suitable agent can enhance separation and detection.

Gas chromatography can also be employed for enantiomeric excess determination, often requiring derivatization of the analyte to increase its volatility. Chiral capillary columns coated with cyclodextrin (B1172386) derivatives are commonly used for the separation of chiral amines and alcohols.

While specific application notes for this compound are not extensively detailed in publicly available literature, the general methodologies for similar chiral amino alcohols are well-established and would be applicable. The choice of CSP, mobile phase (for HPLC), or column and temperature program (for GC) would be optimized to achieve baseline separation of the enantiomers.

NMR Spectroscopic Methods for Enantiomeric Excess Determination

Nuclear Magnetic Resonance (NMR) spectroscopy offers a versatile and often rapid method for determining enantiomeric excess. This technique typically involves the use of a chiral auxiliary or a chiral solvating agent to induce a chemical shift difference between the enantiomers.

One common approach is the use of chiral derivatizing agents, such as Mosher's acid, which react with the chiral analyte to form diastereomers. These diastereomers have distinct NMR spectra, and the integration of specific, well-resolved signals allows for the quantification of each enantiomer.

Alternatively, chiral solvating agents or chiral shift reagents can be used to form transient diastereomeric complexes in situ. These reagents create a chiral environment that leads to the separation of NMR signals for the two enantiomers. For amino alcohols, chiral boronic acids have been utilized in conjunction with a diol to form diastereomeric complexes that can be readily analyzed by ¹H NMR spectroscopy. bath.ac.uk

The determination of the enantiomeric excess of this compound via NMR would involve the selection of an appropriate chiral reagent that interacts with its amino or hydroxyl group to produce distinguishable signals for the (S) and (R) enantiomers.

Optical Rotation Measurements

Optical rotation is a classical method for assessing the enantiomeric purity of a chiral compound. Enantiomers rotate the plane of polarized light in equal but opposite directions. The magnitude of this rotation, known as the specific rotation, is a characteristic physical property of a pure enantiomer under specific conditions (e.g., concentration, solvent, temperature, and wavelength).

The enantiomeric excess of a sample can be calculated by comparing its measured optical rotation to the specific rotation of the pure enantiomer. While this method is straightforward, its accuracy can be affected by the presence of impurities and precise experimental conditions. It is often used as a complementary technique to chromatographic or spectroscopic methods. Specific optical rotation data for this compound would be a key parameter in its characterization.

Stereochemical Stability and Epimerization Studies

The stereochemical stability of a chiral building block is paramount to ensure that its chirality is transferred effectively during a synthetic sequence. Epimerization, the change in the configuration at one of several stereogenic centers, would lead to a loss of enantiomeric purity and compromise the stereochemical outcome of the reaction.

For this compound, the stereocenter is at the carbon bearing the amino and methoxypropyl groups. The stability of this center under various reaction conditions, such as changes in pH and temperature, is a critical consideration. While specific studies on the epimerization of this particular compound are not readily found, the general stability of chiral amino alcohols suggests that under typical synthetic transformations, the stereocenter is expected to be robust. However, harsh acidic or basic conditions, or high temperatures, could potentially lead to racemization, and thus should be evaluated for any new synthetic application.

Conformation-Activity Relationship in Chiral Transformations

The three-dimensional arrangement of atoms in a molecule, its conformation, can significantly influence its reactivity and selectivity in chemical reactions. For a chiral molecule like this compound, the preferred conformation can dictate how it interacts with other reagents, particularly in the transition state of a stereoselective reaction.

Conformational analysis of chiral amino alcohol derivatives can be performed using a combination of experimental techniques, such as X-ray crystallography and NMR spectroscopy, and computational methods. nih.govrsc.org These studies help to understand the spatial arrangement of the functional groups and how this arrangement influences the molecule's role in directing the stereochemical outcome of a reaction. When used as a chiral auxiliary or as a precursor to a chiral ligand, the conformational preferences of the (2S)-3-amino-2-methoxypropan-1-ol moiety will play a crucial role in the degree of asymmetric induction observed.

Role as a Chiral Auxiliary and Ligand in Asymmetric Catalysis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. nih.gov Chiral amino alcohols are a well-established class of compounds used for this purpose. This compound, with its defined stereochemistry, is a potential candidate for use as a chiral auxiliary. After controlling the stereoselective transformation, the auxiliary can be cleaved and ideally recovered for reuse.

Furthermore, chiral amino alcohols are valuable precursors for the synthesis of chiral ligands used in asymmetric catalysis. nih.govdntb.gov.ua The amino and hydroxyl groups of this compound can be readily modified to create a wide range of bidentate or tridentate ligands. These ligands can then be coordinated to a metal center to form a chiral catalyst capable of promoting enantioselective reactions, such as reductions, oxidations, and carbon-carbon bond-forming reactions. The stereochemical information embedded in the (2S)-3-amino-2-methoxypropan-1-ol backbone is transferred to the substrate during the catalytic cycle, leading to the formation of an enantioenriched product. The methoxy (B1213986) group in this particular compound could also play a role in modulating the electronic and steric properties of the resulting ligand and catalyst.

Reactivity and Derivatization Strategies for 2s 3 Amino 2 Methoxypropan 1 Ol Hydrochloride

Amination and Amide Bond Formation Reactions

The primary amino group is a key site for molecular elaboration, serving as a potent nucleophile for forming new carbon-nitrogen bonds. These reactions are fundamental to integrating the (2S)-3-amino-2-methoxypropan-1-ol scaffold into larger, more complex structures.

The nucleophilic primary amine readily participates in N-alkylation and N-acylation reactions. N-alkylation can be achieved using various alkylating agents, such as alkyl halides, or through reductive amination protocols. N-acylation, which forms a stable amide bond, is commonly performed using acyl chlorides, anhydrides, or by coupling the amine with a carboxylic acid using standard peptide coupling reagents. These transformations allow for the introduction of a wide array of substituents at the nitrogen atom, significantly diversifying the molecular architecture.

The amine functionality makes (2S)-3-amino-2-methoxypropan-1-ol a suitable component for the synthesis of peptides and peptidomimetics. Peptidomimetics are compounds designed to mimic natural peptides but often exhibit improved stability, bioavailability, and receptor affinity. nih.gov The unique 1,2-amino alcohol structure can be incorporated into peptide backbones to introduce conformational constraints or to serve as a non-natural amino acid surrogate. Solid-phase synthesis strategies are frequently employed for the construction of such complex molecules, allowing for the rapid assembly of molecular libraries. researchgate.net

Hydroxylation and Etherification Reactions

The primary hydroxyl group offers another reactive site for derivatization, enabling the formation of esters and ethers. These modifications can modulate the physicochemical properties of the resulting compounds, such as lipophilicity and solubility.

O-alkylation introduces an ether linkage and is typically performed by treating the alcohol with an alkyl halide in the presence of a base. Similarly, O-acylation forms an ester linkage through reaction with an acylating agent like an acyl chloride or anhydride. These reactions are generally efficient and provide access to a broad range of derivatives.

Beyond simple alkylation, the hydroxyl group can be involved in various ether-forming reactions to construct more complex molecular frameworks. For example, it can serve as the nucleophile in Williamson ether synthesis or other coupling reactions, linking the (2S)-3-amino-2-methoxypropan-1-ol unit to other molecular fragments.

Regioselective Functionalization and Protecting Group Strategies

The presence of both a primary amine and a primary hydroxyl group necessitates strategies for regioselective functionalization. To achieve selective reaction at one site without affecting the other, the use of orthogonal protecting groups is a critical and routine strategy in organic synthesis. bham.ac.ukorganic-chemistry.org A protecting group masks a reactive functional group, allowing for chemical transformations to be carried out elsewhere in the molecule. organic-chemistry.org

The amine is commonly protected as a carbamate, such as a tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) derivative. The Boc group is stable under basic and nucleophilic conditions but is readily cleaved with acid, while the Cbz group is stable to acid and base but can be removed by catalytic hydrogenation. youtube.com

The hydroxyl group can be protected as an ether, for instance, a benzyl (Bn) ether, or as a silyl ether, such as a tert-butyldimethylsilyl (TBDMS) ether. Benzyl ethers are robust but can be removed via hydrogenolysis. uwindsor.ca Silyl ethers are popular due to their ease of installation and removal, typically using a fluoride ion source like tetrabutylammonium fluoride (TBAF). uwindsor.ca

The selection of an appropriate protecting group strategy is crucial and depends on the planned synthetic route, ensuring that each group can be removed selectively without affecting other functional groups or the stereochemical integrity of the molecule. bham.ac.uk

Interactive Data Table: Common Protecting Groups for Amines and Alcohols

Functional GroupProtecting GroupAbbreviationCommon Protection ReagentsKey Deprotection ConditionsStability
Amine tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc)₂OStrong Acid (e.g., TFA, HCl)Base, Hydrogenation
Amine BenzyloxycarbonylCbzBenzyl chloroformateCatalytic Hydrogenation (H₂, Pd/C)Acid, Base
Amine p-ToluenesulfonylTosyl (Ts)Tosyl chloride (TsCl)Strong Acid, Reductive methodsOxidation, most non-reducing conditions
Hydroxyl BenzylBnBenzyl bromide (BnBr) + Base (e.g., NaH)Catalytic Hydrogenation (H₂, Pd/C)Acid, Base, Oxidants
Hydroxyl tert-ButyldimethylsilylTBDMSTBDMS chloride + Base (e.g., Imidazole)Fluoride source (e.g., TBAF), AcidBase, Hydrogenation, Mild Oxidation
Hydroxyl MethoxymethylMOMMOM chloride + BaseAcidic conditionsBase, Hydrogenation

Cyclization Reactions and Heterocycle Formation

The bifunctional nature of (2S)-3-amino-2-methoxypropan-1-ol hydrochloride makes it a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds. These reactions often involve the sequential or simultaneous participation of both the amino and hydroxyl groups.

Nitrogen-containing heterocycles are of significant interest in medicinal chemistry and materials science due to their diverse biological and physical properties. clockss.orgfrontiersin.orgnih.govrsc.orgmdpi.com The aminopropanol (B1366323) backbone of the title compound can be incorporated into various heterocyclic frameworks, such as morpholines, piperazines, and other more complex ring systems. For instance, after suitable modification of the terminal functional groups, intramolecular cyclization can be induced to form these saturated heterocycles.

Intramolecular reactions between the amino and hydroxyl groups, or their derivatives, can lead to the formation of cyclic structures. For example, treatment with a reagent like phosgene or a phosgene equivalent could lead to the formation of a cyclic carbamate (an oxazolidinone). Similarly, reaction with a dicarboxylic acid derivative could potentially lead to the formation of a cyclic imide or lactam, depending on the reaction conditions and the nature of the linking agent.

These ring-closing strategies are powerful tools for creating conformationally constrained molecules, which can be valuable in drug design and stereoselective synthesis.

Oxidation and Reduction Chemistry of the Compound

The functional groups of this compound are susceptible to various oxidation and reduction reactions.

The primary alcohol can be oxidized to an aldehyde or a carboxylic acid using a variety of standard oxidizing agents. For example, mild oxidation with reagents like pyridinium chlorochromate (PCC) would yield the corresponding aldehyde, while stronger oxidants such as potassium permanganate or Jones reagent would lead to the carboxylic acid. Selective oxidation of the alcohol in the presence of the amine often requires protection of the amino group.

The primary amine can also undergo oxidation, but this can lead to a variety of products and is often less controlled than alcohol oxidation.

Reduction of the functional groups in this compound is less common as they are already in a relatively reduced state. However, if the hydroxyl group were to be converted into a leaving group (e.g., a tosylate), it could be reductively removed.

Table 2: Potential Oxidation Products of (2S)-3-amino-2-methoxypropan-1-ol

Starting Functional GroupReagentProduct Functional Group
Primary AlcoholPyridinium chlorochromate (PCC)Aldehyde
Primary AlcoholPotassium permanganate (KMnO₄)Carboxylic Acid
Primary AlcoholJones Reagent (CrO₃, H₂SO₄)Carboxylic Acid

This table outlines potential oxidation reactions of the primary alcohol moiety, assuming the amino group is appropriately protected.

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy would provide a detailed atomic-level map of the molecule. A suite of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) experiments would be necessary for a complete structural assignment.

¹H NMR spectroscopy would reveal the number of distinct proton environments, their chemical shifts, integration (proton count), and multiplicity (splitting patterns), which indicates neighboring protons. For (2S)-3-amino-2-methoxypropan-1-ol hydrochloride, one would expect to observe distinct signals for the methoxy (B1213986) group protons, the protons on the propane (B168953) backbone, the hydroxyl proton, and the amine protons. The coupling constants (J-values) derived from these signals would be crucial in establishing the connectivity between adjacent carbon atoms.

¹³C NMR spectroscopy, including DEPT (Distortionless Enhancement by Polarization Transfer) experiments, would identify the number of unique carbon environments and distinguish between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups.

Two-dimensional NMR experiments would be essential to piece together the molecular framework.

COSY (Correlation Spectroscopy) would establish proton-proton couplings, confirming the sequence of protons along the propanol (B110389) backbone.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

A hypothetical data table for the expected NMR shifts is presented below. Actual experimental values would be required for confirmation.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1-CH₂OH
2-CH(OCH₃)
3-CH₂NH₂
OCH₃

Note: This table is for illustrative purposes only. Actual chemical shifts would need to be determined experimentally.

The three-dimensional structure and preferred conformation of this compound in solution could be investigated using Nuclear Overhauser Effect (NOE) based experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy). These experiments detect through-space proximity between protons. Correlations between specific protons would indicate which groups are spatially close, allowing for the determination of the molecule's conformational preferences. The magnitude of three-bond proton-proton coupling constants (³JHH) can also provide information about dihedral angles, further aiding in conformational analysis.

Variable-temperature NMR studies could provide insights into dynamic processes, such as conformational changes or the rate of proton exchange for the hydroxyl and amine groups. Changes in the NMR spectra as a temperature function can be used to determine the energy barriers for these processes.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and deducing its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), would be used to determine the accurate mass of the protonated molecule [M+H]⁺. This accurate mass measurement allows for the unambiguous determination of the molecular formula (C₄H₁₂NO₂⁺ for the free base) by comparing the experimental mass to the theoretical mass calculated for that formula with very high precision (typically within a few parts per million).

IonTheoretical m/z
[C₄H₁₂NO₂ + H]⁺

Note: This table is for illustrative purposes only. The theoretical m/z would be calculated based on the exact masses of the most abundant isotopes.

Tandem mass spectrometry (MS/MS) would be employed to study the fragmentation of the protonated molecule. In an MS/MS experiment, the parent ion of this compound would be isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed. The pattern of fragmentation provides a wealth of structural information.

For this compound, characteristic fragmentation pathways would likely involve:

Loss of water (H₂O) from the protonated molecule.

Loss of ammonia (B1221849) (NH₃) .

Cleavage of the C-C bonds of the propane backbone.

Loss of the methoxy group as methanol (B129727) (CH₃OH) or a methoxy radical (•OCH₃).

By analyzing the masses of the fragment ions, a detailed fragmentation pathway can be proposed, which serves as a fingerprint for the compound's structure.

A hypothetical table of major fragment ions is presented below.

Parent Ion (m/z)Fragment Ion (m/z)Neutral LossProposed Fragment Structure
H₂O
NH₃
CH₃OH

Note: This table is for illustrative purposes only and would need to be populated with experimental data.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to probe the vibrational modes of molecules. For a molecule like this compound, these methods would provide a molecular fingerprint, allowing for the identification of its functional groups and offering insights into its intermolecular interactions.

Vibrational Analysis and Functional Group Identification

A vibrational analysis of this compound would involve the assignment of observed IR and Raman bands to specific molecular motions. The primary functional groups expected to yield characteristic vibrational signatures are the hydroxyl (-OH), amine hydrochloride (-NH3+), methoxy (-OCH3), and the alkyl backbone (C-C, C-H).

In a hypothetical analysis, the IR spectrum would be expected to show a broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. The N-H stretching vibrations of the primary amine hydrochloride group would likely appear as a complex series of bands in the 3200-2800 cm⁻¹ range. C-H stretching vibrations from the methoxy and alkyl chain would be observed between 3000 and 2800 cm⁻¹.

The "fingerprint region" (below 1500 cm⁻¹) would contain a wealth of information, including C-O stretching vibrations for the alcohol and ether functionalities (typically in the 1260-1000 cm⁻¹ range), N-H bending modes of the amine hydrochloride (around 1600-1500 cm⁻¹), and various C-C and C-H bending and rocking vibrations.

Interactive Data Table: Expected Vibrational Modes

Functional GroupExpected Wavenumber Range (cm⁻¹)Vibrational ModeSpectroscopic Technique
Hydroxyl (-OH)3400-3200O-H StretchIR
Amine HCl (-NH3+)3200-2800N-H StretchIR
Amine HCl (-NH3+)1600-1500N-H BendIR
Methoxy/Alkyl (-CH)3000-2800C-H StretchIR, Raman
Alcohol (-C-O)1260-1050C-O StretchIR
Ether (-C-O)1150-1085C-O StretchIR

Note: This table is based on general spectroscopic principles and does not represent experimentally determined data for this compound.

Hydrogen Bonding Characterization

The presence of hydroxyl and amine hydrochloride groups makes this compound a prime candidate for extensive hydrogen bonding. These interactions significantly influence the physical and chemical properties of the compound.

IR spectroscopy is particularly sensitive to hydrogen bonding. The position and shape of the O-H and N-H stretching bands are indicative of the strength and nature of these interactions. In the solid state, a significant downward shift (to lower wavenumbers) and broadening of these bands compared to the gas phase or a dilute solution in a non-polar solvent would be expected, indicating strong intermolecular hydrogen bonding. Temperature-dependent IR studies could further elucidate the dynamics of these bonds.

While direct experimental data is absent, it is plausible that the hydroxyl group acts as a hydrogen bond donor to the chloride ion or the oxygen of a neighboring molecule. Similarly, the -NH3+ group would be a strong hydrogen bond donor, likely interacting with the chloride ion and the hydroxyl groups of adjacent molecules, creating a complex three-dimensional hydrogen-bonded network.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

Crucially, for a chiral molecule like this, X-ray crystallography can be used to determine the absolute stereochemistry of the stereocenter (the carbon at the 2-position). By employing anomalous dispersion, the absolute configuration can be unambiguously assigned as (S), confirming the enantiopurity of the crystalline sample.

The crystallographic data would also reveal the packing of the molecules in the crystal lattice and provide a detailed map of the hydrogen bonding network. This would allow for the direct measurement of hydrogen bond distances and angles, confirming the interactions hypothesized from spectroscopic data.

Interactive Data Table: Potential Crystallographic Data

ParameterInformation Provided
Crystal SystemThe basic symmetry of the crystal lattice.
Space GroupThe specific symmetry operations of the crystal.
Unit Cell DimensionsThe size and shape of the repeating unit of the crystal.
Bond Lengths & AnglesPrecise measurements of the molecular geometry.
Torsion AnglesDescription of the molecular conformation.
Absolute StereochemistryUnambiguous assignment of the (S) configuration.
Hydrogen Bond GeometryDistances and angles of intermolecular interactions.

Note: This table represents the type of data that would be obtained from an X-ray crystallographic study. No such data has been found for this compound in the public domain.

Computational and Theoretical Studies on 2s 3 Amino 2 Methoxypropan 1 Ol Hydrochloride

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for investigating the properties of molecules at the electronic level. These methods would allow for a detailed understanding of the geometry, stability, and reactivity of (2S)-3-amino-2-methoxypropan-1-ol hydrochloride.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. ias.ac.in For this compound, a DFT approach, likely using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), would be employed to perform a full geometry optimization. nih.gov

This process would yield the most stable three-dimensional arrangement of the atoms in the molecule, providing precise data on bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations would elucidate key aspects of the molecule's electronic structure. This includes the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—the energy gap of which is crucial for understanding the molecule's chemical reactivity and kinetic stability. Analysis of the molecular electrostatic potential (MEP) map would also be performed to identify the positive and negative regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. ias.ac.in

Table 1: Hypothetical DFT Calculation Parameters for this compound

ParameterMethod/Basis SetPurpose
Functional B3LYPA hybrid functional that provides a good balance of accuracy and computational cost for organic molecules.
Basis Set 6-311++G(d,p)A triple-zeta basis set with diffuse and polarization functions, suitable for accurately describing systems with heteroatoms and potential hydrogen bonds.
Solvation Model PCM/CPCMA polarizable continuum model to simulate the effects of a solvent (e.g., water) on the molecule's geometry and properties.
Calculated Properties N/AOptimized Geometry (Bond Lengths, Angles), HOMO-LUMO Energies, Molecular Electrostatic Potential (MEP), Mulliken Atomic Charges. nih.gov

Ab Initio Methods for High-Accuracy Predictions

For even greater accuracy, particularly for electronic energies, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CCSD(T)) could be utilized. While computationally more demanding than DFT, these methods are based on the direct solution of the Schrödinger equation and can serve as a benchmark for DFT results. They would be particularly useful for calculating highly accurate single-point energies of conformers identified through other methods, providing a more reliable energy ranking.

Conformational Analysis and Energy Landscapes

The flexibility of the propanol (B110389) backbone means that this compound can exist in multiple conformations. Understanding the relative energies and interconversion barriers of these conformers is essential for a complete picture of the molecule's behavior.

Rotational Barriers and Molecular Flexibility

By performing a relaxed potential energy surface scan for each rotatable bond, the energy barriers separating the stable conformers can be calculated. This involves fixing a specific dihedral angle at various values while allowing the rest of the molecule's geometry to relax. The resulting energy profile reveals the transition states and the energy required to rotate from one conformer to another. This data provides direct insight into the molecule's flexibility and the rates of interconversion between different shapes at room temperature.

Intramolecular Interactions and Hydrogen Bonding Analysis

The structure of this compound features several hydrogen bond donors (the hydroxyl and ammonium groups) and acceptors (the oxygen atoms of the hydroxyl and methoxy (B1213986) groups, and the chloride ion). This allows for the formation of intramolecular hydrogen bonds that can significantly influence the molecule's preferred conformation.

A detailed investigation of these interactions would be carried out using methods like Natural Bond Orbital (NBO) analysis. ias.ac.in NBO analysis can identify and quantify the strength of these hydrogen bonds by examining the interaction between the lone pair orbital of the acceptor atom and the antibonding orbital of the donor's X-H bond. ias.ac.in The stabilization energy (E2) associated with this interaction provides a measure of the bond's strength. The Quantum Theory of Atoms in Molecules (QTAIM) could also be applied to analyze the electron density at bond critical points, providing further evidence and characterization of these weak interactions. These analyses would confirm which specific hydrogen bonds are responsible for stabilizing the lowest-energy conformers.

Table 2: Potential Intramolecular Hydrogen Bonds in this compound

Donor GroupAcceptor GroupType of InteractionExpected Influence
Ammonium (-NH3+)Hydroxyl (-OH)N-H···OMay stabilize a gauche conformation of the C-C backbone.
Hydroxyl (-OH)Methoxy (-OCH3)O-H···OCould influence the orientation of the methoxy group.
Hydroxyl (-OH)Ammonium (-NH3+)O-H···NLikely to be a key factor in determining stable conformers.
Ammonium (-NH3+)Chloride (Cl-)N-H···ClAn ion-dipole interaction that significantly impacts overall geometry.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior:There is a lack of published molecular dynamics simulations for this compound that would provide insights into its behavior in different solvents, its conformational changes over time, or its interactions with other molecules in a dynamic environment.

Without dedicated research on this specific compound, any attempt to generate the requested article would rely on speculation or data from unrelated molecules, which would not meet the required standards of scientific accuracy and specificity. Therefore, the generation of an article focusing solely on the computational and theoretical studies of this compound is not feasible at this time.

The Pivotal Role of this compound in Complex Chemical Synthesis

The chiral compound this compound is a versatile building block in organic synthesis. Its specific stereochemistry and the presence of multiple functional groups—a primary amine, a hydroxyl group, and a methoxy ether—make it a valuable precursor for the construction of complex molecular architectures. This article explores its applications as a chiral building block, focusing on its role in the synthesis of various chemical structures, from chiral alcohols and amines to macrocyclic systems and advanced materials.

Applications As a Chiral Building Block in Complex Chemical Architectures

Chiral building blocks are fundamental in modern organic synthesis, particularly in the pharmaceutical and materials science industries, for creating enantiomerically pure complex molecules. The specific three-dimensional arrangement of atoms in these building blocks is crucial for the biological activity of pharmaceuticals and the properties of advanced materials. While extensive research exists on a wide array of chiral synthons, detailed studies specifically documenting the extensive applications of (2S)-3-amino-2-methoxypropan-1-ol hydrochloride are not widely available in publicly accessible literature. The following sections will discuss the potential and theoretical applications of this compound based on its structural features and by drawing parallels with similar well-documented chiral amino alcohols.

The functional groups of this compound allow for its theoretical transformation into a variety of other chiral molecules. The primary amine can be a precursor to secondary or tertiary amines through N-alkylation or reductive amination reactions. The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or it can be a site for esterification or etherification.

While specific examples of reactions starting from this compound are not detailed in available research, the general synthetic utility of chiral amino alcohols is well-established. For instance, similar compounds are used in stereoselective synthesis to produce enantiopure alcohols and amines, which are key components in many biologically active compounds. nih.gov

Table 1: Potential Transformations of this compound

Starting Functional GroupReaction TypePotential Product Functional Group
Primary Amine (-NH2)N-AlkylationSecondary or Tertiary Amine
Primary Amine (-NH2)AcylationAmide
Primary Alcohol (-OH)OxidationAldehyde or Carboxylic Acid
Primary Alcohol (-OH)EsterificationEster
Primary Alcohol (-OH)EtherificationEther

This table represents theoretical transformations based on standard organic chemistry principles, as specific documented examples for this compound are limited.

A key application of chiral building blocks is in the creation of molecular scaffolds that possess multiple, stereochemically defined functional groups. These scaffolds serve as templates for the synthesis of libraries of compounds for drug discovery. The distinct functional groups of this compound could theoretically be manipulated independently to build complex, polyfunctionalized structures.

Detailed research outlining the use of this compound in the construction of such scaffolds is not readily found. However, the general principle involves sequential protection and deprotection of the amine and hydroxyl groups, followed by reactions to introduce new functionalities at these sites, all while preserving the original stereocenter.

Macrocycles are large ring structures that are of significant interest in medicinal chemistry due to their ability to bind to challenging biological targets. The synthesis of macrocycles often relies on bifunctional building blocks that can participate in ring-closing reactions. nih.gov

Theoretically, this compound could be incorporated into a linear precursor that is then cyclized. For example, the amine and hydroxyl groups could react with dicarboxylic acids or their derivatives to form macrolactones or macrolactams. The stereocenter from the original building block would impart a specific three-dimensional structure to the resulting macrocycle. However, specific published examples of macrocyclization reactions involving this compound are scarce.

Chiral molecules are increasingly being used in the development of advanced materials, such as chiral polymers, liquid crystals, and metal-organic frameworks (MOFs). The chirality of the building blocks can translate into unique optical, electronic, or mechanical properties in the final material.

The potential for this compound to be used as a precursor for such materials exists. For instance, it could be polymerized to form chiral polymers, or used as a strut in the synthesis of chiral MOFs. As with other applications, there is a lack of specific research in the public domain detailing its use for these purposes.

The amine and hydroxyl groups of this compound make it a potential candidate for a bidentate ligand in coordination chemistry. rsc.org Chiral ligands are crucial for asymmetric catalysis, where a chiral metal complex catalyzes a reaction to produce a single enantiomer of a product.

The design of such ligands would involve the coordination of the nitrogen and oxygen atoms to a metal center. The methoxy (B1213986) group could also potentially participate in coordination, or it could sterically influence the coordination environment. While the principles of coordination chemistry suggest this potential, specific studies on the coordination complexes of this compound are not widely reported.

Emerging Research Frontiers and Methodological Advancements

Integration with Flow Synthesis and Automated Synthesis Platforms

The precise control over reaction parameters offered by continuous flow synthesis makes it an ideal platform for the production of chiral molecules like (2S)-3-amino-2-methoxypropan-1-ol hydrochloride. Flow chemistry allows for enhanced heat and mass transfer, improved safety for handling reactive intermediates, and the potential for straightforward scaling up of processes. For the synthesis of chiral amino alcohols, flow reactors can be integrated with in-line purification and analysis, creating a streamlined and efficient manufacturing process.

Automated synthesis platforms, which combine robotics with flow chemistry, further revolutionize the production of complex molecules. researchgate.net These systems can perform multi-step syntheses, including reaction optimization and library generation, with minimal human intervention. chemrxiv.org The synthesis of this compound could be adapted to such platforms, enabling rapid exploration of synthetic routes and the production of analogues for screening purposes. For instance, the key steps in a potential synthesis, such as asymmetric reduction of a corresponding ketone or the opening of a chiral epoxide, are well-suited for translation to a flow process.

Table 1: Comparison of Batch vs. Flow Synthesis for Chiral Amino Alcohols

Parameter Batch Synthesis Flow Synthesis
Reaction Time Hours to days Minutes to hours
Scalability Challenging Straightforward (scaling out)
Safety Handling of hazardous reagents can be risky Improved safety due to small reaction volumes
Process Control Limited control over temperature and mixing Precise control over reaction parameters

| Reproducibility | Can be variable | High reproducibility |

Applications in Supramolecular Chemistry and Self-Assembly

The functional groups present in this compound—the hydroxyl, amino, and methoxy (B1213986) groups—are all capable of participating in non-covalent interactions such as hydrogen bonding and dipole-dipole interactions. These interactions are the driving forces behind the formation of ordered supramolecular structures through self-assembly. The chirality of the molecule can introduce a higher level of complexity and specificity to these assemblies, leading to the formation of helical or other chiral superstructures.

Chiral amino alcohols are known to act as building blocks for various supramolecular systems, including gels, liquid crystals, and nanoscale objects. The self-assembly of this compound or its derivatives could lead to the development of novel materials with applications in chiral recognition, catalysis, and drug delivery. The methoxy group, in particular, can influence the solubility and packing of the molecules in the assembly, offering a handle for tuning the properties of the resulting supramolecular material.

Green Chemistry Innovations in its Synthesis and Utilization

The principles of green chemistry are increasingly important in the synthesis of chiral compounds. For a molecule like this compound, several green chemistry strategies can be envisioned.

Biocatalysis: The use of enzymes for the synthesis of chiral amino alcohols offers a highly selective and environmentally benign alternative to traditional chemical methods. rsc.orgfrontiersin.org For example, transaminases or amine dehydrogenases could be employed for the asymmetric amination of a corresponding hydroxy ketone precursor. acs.org Lipases are also widely used for the kinetic resolution of racemic amino alcohols. rsc.org These enzymatic reactions are typically performed in aqueous media under mild conditions, reducing the need for hazardous solvents and reagents. mdpi.com

Catalytic Hydrogenation: Asymmetric transfer hydrogenation using ruthenium catalysts is another green approach for the synthesis of chiral 1,2-amino alcohols from unprotected α-amino ketones. acs.org This method is operationally simpler and avoids the need for protecting groups, thus improving the atom economy of the synthesis. acs.org

Renewable Feedstocks: Research into the synthesis of chiral molecules from renewable starting materials is a key area of green chemistry. acs.org While not yet demonstrated for this specific compound, future synthetic routes could potentially start from bio-based platform molecules.

Table 2: Green Chemistry Approaches for Chiral Amino Alcohol Synthesis

Approach Key Advantages Example Enzyme/Catalyst Class
Biocatalytic Asymmetric Amination High enantioselectivity, mild reaction conditions, aqueous media. frontiersin.org Transaminases, Amine Dehydrogenases. acs.org
Enzymatic Kinetic Resolution High selectivity for one enantiomer, simple process. rsc.org Lipases. rsc.org

| Asymmetric Transfer Hydrogenation | High yields and enantioselectivities, no protecting groups required. acs.org | Ruthenium-based catalysts. acs.org |

Advanced Characterization Techniques (e.g., Cryo-EM for molecular aggregates, solid-state NMR)

The precise characterization of chiral molecules and their assemblies is crucial for understanding their properties and function.

Cryo-Electron Microscopy (Cryo-EM): While traditionally used for large biological macromolecules, recent advances have enabled the use of cryo-EM, specifically the microcrystal electron diffraction (MicroED) technique, for the structural determination of small organic molecules from nanocrystals. acs.orgthermofisher.com This technique could be invaluable for determining the solid-state structure of this compound, especially if suitable single crystals for X-ray diffraction are difficult to obtain. springernature.com For supramolecular assemblies, cryo-EM can provide high-resolution images of the morphology of the aggregates. nih.gov

Solid-State NMR (ssNMR): Solid-state NMR spectroscopy is a powerful tool for characterizing the structure and dynamics of molecules in the solid state. For chiral compounds, ssNMR can be used to distinguish between different crystalline forms (polymorphs) and to probe the local environment of the atoms. nih.gov By comparing experimental ssNMR data with quantum chemical calculations, it is possible to confirm the relative stereochemistry and conformation of chiral molecules. nih.gov This technique would be particularly useful for studying the packing and intermolecular interactions within a crystal lattice of this compound.

Future Directions in Chiral Technology and Sustainable Chemical Manufacturing

The development of new chiral technologies is driven by the need for more efficient, selective, and sustainable methods for producing enantiomerically pure compounds. imarcgroup.commusechem.com The trends in this field point towards a greater integration of catalysis (including biocatalysis), continuous manufacturing processes, and automation. chiralpedia.comchiralpedia.com

For a molecule like this compound, future research will likely focus on:

Developing Novel Catalytic Syntheses: The discovery of new catalysts, whether they are metal-based, organocatalysts, or enzymes, that can produce this molecule with high efficiency and selectivity will be a key area of research. hilarispublisher.com

Process Intensification: The implementation of its synthesis in continuous flow reactors, potentially coupled with real-time monitoring and control, will be crucial for sustainable and cost-effective manufacturing. openaccessgovernment.org

Expanding Applications: As synthetic routes become more accessible, there will be greater opportunities to explore the use of this compound as a chiral building block in the synthesis of pharmaceuticals, agrochemicals, and functional materials. hashnode.dev

The continued advancement in these areas will not only facilitate the production and study of this compound but will also contribute to the broader goals of sustainable chemical manufacturing. hims-biocat.eu

Q & A

Q. What are the optimal synthetic routes for (2S)-3-amino-2-methoxypropan-1-ol hydrochloride, and how do reaction conditions influence enantiomeric purity?

Methodological Answer: The synthesis typically begins with chiral precursors such as (S)-epichlorohydrin or enantiomerically pure amino alcohols. Key steps include:

  • Methoxy Introduction : Methoxylation via nucleophilic substitution using methanol under basic conditions (e.g., NaOH) at 50–60°C .
  • Amino Group Protection : Use of Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups to prevent side reactions .
  • Chiral Resolution : Chiral HPLC (e.g., Chiralpak® AD-H column with hexane/isopropanol mobile phase) ensures >99% enantiomeric excess .
    Critical Factors : Temperature control during methoxylation prevents racemization. Catalytic asymmetric synthesis using Ru-BINAP complexes can enhance stereoselectivity .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • NMR Analysis : ¹H NMR (DMSO-d6) shows characteristic peaks at δ 3.30 (methoxy singlet) and δ 2.80–3.10 (aminopropanol backbone) .
  • HPLC-MS : Reverse-phase C18 columns with 0.1% TFA in water/acetonitrile gradients detect impurities (<0.5%). Mass spec confirms molecular ion [M+H]+ at m/z 142.1 .
  • Chiral Purity : Polarimetry ([α]D²⁵ = +12.5° in water) and circular dichroism (CD) validate stereochemical integrity .

Q. What are the key physicochemical properties relevant to experimental design?

Q. How does the stereochemistry of this compound influence its interaction with biological targets?

Methodological Answer: The (2S) configuration enables selective binding to enzymes/receptors via:

  • Hydrogen Bonding : The amino group interacts with Asp/Glu residues in active sites (e.g., GABA transaminase).
  • Hydrophobic Interactions : Methoxy group enhances affinity for hydrophobic pockets (e.g., β-adrenergic receptors) .
    Experimental Validation :
  • Docking simulations (AutoDock Vina) predict binding energy differences of 2–3 kcal/mol between (2S) and (2R) enantiomers.
  • Competitive assays with radiolabeled ligands (e.g., [³H]-diazepam) quantify IC₅₀ shifts .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Case Study : Discrepancies in IC₅₀ values (e.g., 10 µM vs. 25 µM for serotonin receptors) arise from:

  • Assay Variability : Buffer pH (7.4 vs. 7.0) alters ionization of the amino group.
  • Cell Line Differences : HEK293 vs. CHO cells express varying receptor isoforms .
    Resolution :
  • Standardize protocols (e.g., pH 7.4 PBS, 37°C).
  • Use CRISPR-edited isogenic cell lines to isolate target effects .

Q. How can researchers optimize stability during in vitro and in vivo studies?

Methodological Answer:

  • Plasma Stability : Degradation t₁/₂ = 4–6 hours at 37°C. Add protease inhibitors (e.g., PMSF) or use lyophilized formulations .
  • Photostability : Store in amber vials at -20°C; avoid UV light during handling.
  • pH Sensitivity : Buffers (e.g., citrate, pH 3.5) prevent deamination in acidic conditions .

Q. What analytical methods quantify trace impurities in synthesized batches?

Q. Why do conflicting reports exist regarding the compound’s solubility in non-polar solvents?

Root Cause :

  • Crystallization Variants : Polymorphic forms (e.g., anhydrous vs. monohydrate) alter solubility profiles.
  • Surfactant Use : Studies adding Tween-80 report higher apparent solubility in DMSO .
    Resolution : Characterize crystal forms via XRPD and disclose excipients in methods sections.

Research Design Recommendations

  • Stereochemical Monitoring : Incorporate real-time CD spectroscopy during synthesis.
  • Stability-by-Design : Pre-formulation studies using DSC/TGA to identify degradation pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.